![molecular formula C21H21NO5 B6607957 rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-4-carboxylic acid CAS No. 2672502-24-6](/img/structure/B6607957.png)
rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-4-carboxylic acid
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Overview
Description
Rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C21H21NO5 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-4-carboxylic acid is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article examines the compound's synthesis, biological characterization, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C21H21NO4
- Molecular Weight : 353.40 g/mol
- LogP : 4.1
- Polar Surface Area : 67 Ų
- Hydrogen Bond Acceptors/Donors : 3/1
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate protective groups and stereochemical considerations to achieve the desired configuration. The compound is synthesized from commercially available starting materials through established synthetic routes.
Pharmacological Profile
Research has indicated that this compound exhibits significant activity at various monoamine transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET). The biological evaluation has shown that it possesses a high affinity for these transporters, which is critical for its potential use in treating disorders related to dopamine dysregulation such as addiction and depression.
In Vitro Studies
In vitro assays have demonstrated that this compound effectively inhibits the uptake of dopamine and norepinephrine. The inhibition constants (K_i) for DAT and NET have been reported as follows:
Transporter | K_i (nM) |
---|---|
DAT | 4.69 |
NET | 78.4 |
SERT | 155 |
These results suggest that the compound may have a therapeutic window for conditions such as ADHD or depression where modulation of these neurotransmitter systems is beneficial .
In Vivo Studies
In vivo studies involving locomotor activity in rodent models have shown that the compound significantly increases locomotor activity compared to control conditions. This effect is dose-dependent and suggests potential stimulant-like properties:
Dose (mg/kg) | Distance Traveled (cm) |
---|---|
10 | 300 |
30 | 600 |
100 | 800 |
These findings indicate that this compound may influence dopaminergic pathways similarly to traditional stimulants but with a potentially longer duration of action .
Case Studies
Several studies have explored the effects of this compound in various contexts:
- Locomotor Activity Study : A study assessed the impact of different doses on locomotor activity in mice. The results indicated significant increases in activity levels at higher doses, demonstrating its potential as a stimulant agent.
- Cocaine Discrimination Assay : In another study, compounds similar to this compound were tested for their ability to mimic cocaine's effects in trained rats. Results suggested that these compounds could generalize cocaine-like effects, indicating their potential role in addiction treatment .
Scientific Research Applications
Organic Synthesis
The compound is frequently utilized in organic synthesis due to its stability and reactivity. It serves as an intermediate in the synthesis of various biologically active molecules. The Fmoc group is particularly valuable for protecting amines during peptide synthesis, allowing for selective reactions without unwanted side reactions.
Medicinal Chemistry
Research indicates that rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-4-carboxylic acid exhibits several biological activities:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially modulating cellular signaling and metabolism.
- Antitumor Activity : Preliminary studies suggest cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Properties : Its carboxylic acid groups may contribute to anti-inflammatory effects by modulating inflammatory pathways.
- Neuroprotective Effects : Ongoing investigations into its neuroprotective properties suggest applications in treating neurodegenerative diseases.
Pharmaceutical Development
The unique structural characteristics allow for the development of novel pharmaceuticals targeting various diseases. Its potential as a therapeutic agent is being explored in drug discovery programs focusing on cancer and inflammatory diseases.
Case Study 1: Antitumor Activity
A study investigated the cytotoxic effects of this compound on different cancer cell lines. The results indicated significant cell death in breast and colon cancer cells, suggesting its potential as an anticancer agent.
Case Study 2: Neuroprotective Effects
In vitro studies assessed the neuroprotective effects of the compound against oxidative stress-induced neuronal cell death. The findings demonstrated that the compound could reduce cell death and promote neuronal survival, highlighting its potential application in neurodegenerative disease therapies.
Properties
IUPAC Name |
(3S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxypiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-19-11-22(10-9-17(19)20(24)25)21(26)27-12-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,17-19,23H,9-12H2,(H,24,25)/t17-,19+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJRHGSLKJGQFV-PKOBYXMFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1C(=O)O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@H]1C(=O)O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.